Epibetulinic acid

Overview

Description

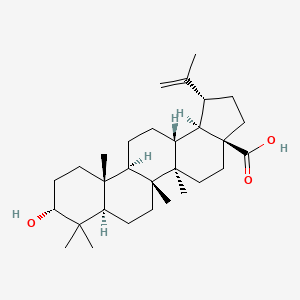

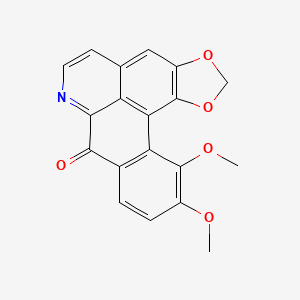

Epibetulinic acid is a naturally occurring triterpenoid compound with the molecular formula C₃₀H₄₈O₃. It is a derivative of betulinic acid and is known for its various biological activities, including anti-inflammatory and anticancer properties .

Mechanism of Action

Target of Action

Epibetulinic acid primarily targets the G protein-coupled receptor TGR5 and NO and prostaglandin E2 (PGE2) production in mouse macrophages . TGR5 is expressed in intestinal L-cells and stimulates glucagon-like peptide 1 (GLP-1) secretion . NO and PGE2 are key mediators of inflammation .

Mode of Action

This compound exhibits potent inhibitory effects on NO and PGE2 production in mouse macrophages stimulated with bacterial endotoxin . It acts as a potent and selective TGR5 agonist . The interaction of this compound with these targets leads to changes in cellular processes, including the induction of apoptosis and autophagy, antiangiogenesis, inhibition of invasion and migration, cell cycle arrest, and multidrug resistance reversal .

Biochemical Pathways

This compound modulates multiple cancer-related signaling pathways, such as triggering apoptosis, inhibiting nuclear factor B signaling pathways, regulating the cell cycle, and the angiogenic pathway, and preventing the invasion and metastasis of cancer cells .

Pharmacokinetics

The lipophilicity of this compound derivatives has been shown to increase their activity and potency for tgr5 , suggesting that lipophilicity may play a role in the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and autophagy, antiangiogenesis, inhibition of invasion and migration, cell cycle arrest, and multidrug resistance reversal . These effects are particularly notable in the context of cancer, where this compound has demonstrated significant anti-cancer activity .

Action Environment

It’s worth noting that this compound is a natural compound found in various plants , suggesting that its production and availability may be influenced by environmental conditions affecting these plants.

Biochemical Analysis

Biochemical Properties

Epibetulinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits potent inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production in mouse macrophages (RAW 264.7) stimulated with bacterial endotoxin . This interaction highlights its anti-inflammatory properties. Additionally, this compound acts as a selective agonist for the G protein-coupled receptor TGR5, which is expressed in intestinal L-cells and stimulates glucagon-like peptide 1 (GLP-1) secretion . This interaction underscores its potential in treating metabolic disorders.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, sparing non-cancerous cells . This selective induction of apoptosis is mediated through the intrinsic pathway, making this compound a promising candidate for anticancer therapy. Furthermore, this compound influences cell signaling pathways by activating TGR5, leading to increased mitochondrial function and energy expenditure . It also affects gene expression by modulating the transcription of genes involved in inflammation and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and activates TGR5, a bile acid receptor, which in turn stimulates the secretion of GLP-1 . This activation leads to increased cAMP levels and subsequent activation of protein kinase A (PKA), resulting in enhanced mitochondrial function and energy expenditure. Additionally, this compound inhibits the production of NO and PGE2 by interacting with enzymes involved in their synthesis . This inhibition is crucial for its anti-inflammatory effects. This compound also induces apoptosis in cancer cells by activating the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of NO and PGE2 production . These findings suggest that this compound can exert lasting anti-inflammatory effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the toxic effects become pronounced. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues. Studies have shown that this compound can be localized in the liver, kidneys, and other organs, where it exerts its biological effects. The transport and distribution of this compound are crucial for its therapeutic efficacy and overall pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis in cancer cells . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles within the cell. This subcellular localization is essential for its interaction with key biomolecules and subsequent biological effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epibetulinic acid can be synthesized from betulinic acid through a series of chemical reactions. One common method involves the oxidation of betulinic acid followed by selective reduction to yield this compound . The reaction conditions typically include the use of oxidizing agents such as chromium trioxide (CrO₃) and reducing agents like sodium borohydride (NaBH₄).

Industrial Production Methods

Industrial production of this compound often involves the extraction of betulinic acid from plant sources, followed by chemical modification. The extraction process usually employs solvents like ethanol or methanol to isolate betulinic acid from plant materials. The subsequent chemical modification steps are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Epibetulinic acid undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Conversion to less oxidized forms.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its role in modulating biological pathways.

Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

Betulinic Acid: A precursor to epibetulinic acid with similar biological activities.

Oleanolic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.

Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness of this compound

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its analogs. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-ULZDWRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 3-epibetulinic acid?

A1: 3-Epibetulinic acid has been isolated from various plant sources. Some notable examples include:

- Nodus Nelumbinis Rhizomatis: This traditional Chinese medicine, derived from the lotus root, contains varying amounts of 3-epibetulinic acid. Researchers have developed methods for extracting, identifying, and quantifying this compound from this source using techniques like TLC and HPLC. [, , , ]

- Syzygium alternifolium Walp. Leaf: This plant has shown promising anticancer activity, with 3-epibetulinic acid identified as one of the active compounds in its leaf extracts. []

- Calophyllum tomentosum Wight: This plant species from Indonesian tropical rainforests contains 3-epibetulinic acid in its stem bark, exhibiting anticancer activity against the HeLa cell line. []

- Pachycentria formosana: This plant yields 3-epibetulinic acid, which exhibits potent inhibition of O2.- generation by human neutrophils in response to N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B. []

- Styrax: This herb contains 3-epibetulinic acid, which acts as a potent and highly specific inhibitor of human carboxylesterase 1A (hCES1A), a promising target for treating hyperlipidemia and obesity-associated metabolic diseases. []

- Acanthopanax gracilistylus: The leaves of this plant contain 3-epibetulinic acid as part of a complex mixture of lupane-triterpene glycosides. []

- Junellia tridens: This Argentinian shrub contains 3-epibetulinic acid alongside other oleanane triterpenes. These compounds exhibit antitubercular activity. []

- Garcinia hanburyi Hook.F: This plant, the source of gamboge, contains 3-epibetulinic acid as one of its chemical constituents. []

Q2: How is 3-epibetulinic acid typically extracted and characterized?

A: 3-Epibetulinic acid is often extracted from plant material using solvents like ethanol or methanol. Various chromatographic techniques are then employed for isolation and purification. Characterization is commonly achieved through spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide detailed information about the compound's structure and purity. [, , , , ]

Q3: What is the molecular formula and weight of 3-epibetulinic acid?

A3: The molecular formula of 3-epibetulinic acid is C30H48O3, and its molecular weight is 456.71 g/mol. [Not directly stated in the papers but a known fact.]

Q4: Has the content of 3-epibetulinic acid been studied in different parts or preparations of the same plant?

A: Yes, research has shown that the content of 3-epibetulinic acid can vary significantly depending on the plant part, preparation method, and geographical origin. For instance, studies on Nodus Nelumbinis Rhizomatis Charcoal, prepared by charring lotus root, revealed varying levels of 3-epibetulinic acid depending on the charring intensity and region of origin. [, , ]

Q5: What analytical methods are commonly used to quantify 3-epibetulinic acid in plant material?

A: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of 3-epibetulinic acid in various samples. This method, coupled with appropriate detection techniques like UV or mass spectrometry, enables accurate quantification even in complex plant extracts. [, , ]

Q6: Does 3-epibetulinic acid exhibit any promising biological activities?

A6: Yes, research has identified several potential biological activities of 3-epibetulinic acid, including:

- Anticancer activity: Studies have shown that 3-epibetulinic acid exhibits cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. [, ]

- Anti-inflammatory activity: This compound demonstrates potent inhibition of inflammatory responses in human neutrophils. []

- Enzyme inhibitory activity: 3-Epibetulinic acid acts as a potent and specific inhibitor of human carboxylesterase 1A (hCES1A), making it a potential therapeutic target for metabolic diseases. []

- Antitubercular activity: Research indicates that 3-epibetulinic acid and related oleanane triterpenes possess activity against Mycobacterium tuberculosis. []

Q7: Are there any established structure-activity relationships (SAR) for 3-epibetulinic acid derivatives?

A: While specific SAR studies focusing solely on 3-epibetulinic acid are limited in the provided literature, research on structurally related pentacyclic triterpenoids suggests that modifications to the core structure can significantly influence their biological activities. Further investigation is needed to fully elucidate the SAR of 3-epibetulinic acid and guide the development of more potent and selective derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)

![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)

![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)

![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)